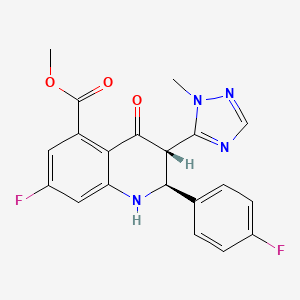

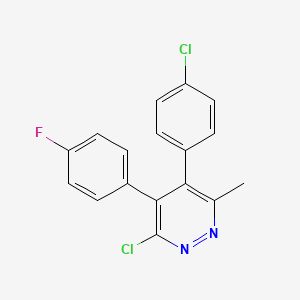

![molecular formula C22H22N6OS B3003867 N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-1-(6-甲基吡哒嗪-3-基)哌啶-3-甲酰胺 CAS No. 2319851-61-9](/img/structure/B3003867.png)

N-(3-(咪唑并[2,1-b]噻唑-6-基)苯基)-1-(6-甲基吡哒嗪-3-基)哌啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic compound that appears to be designed for biological activity, possibly as an antimicrobial agent. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their potential uses in medicinal chemistry. For instance, imidazo[1,2-a]pyridine-3-carboxamides have been explored for their antitubercular activity, suggesting that the imidazo[2,1-b]thiazole moiety in the compound of interest may also confer antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves the combination of various moieties through amide bond formation, as seen in the design of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides . Similarly, the compound of interest would likely be synthesized through a multi-step process involving the formation of the imidazo[2,1-b]thiazole core, followed by subsequent functionalization with the phenyl and piperidine-3-carboxamide groups. The exact synthesis route would depend on the availability of starting materials and the reactivity of the intermediates.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of multiple heterocyclic rings, including imidazo[2,1-b]thiazole and pyridazine, which are known to interact with biological targets through various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. The presence of a piperidine ring suggests additional conformational flexibility, which may influence the compound's binding affinity to its target .

Chemical Reactions Analysis

While the specific chemical reactions of the compound are not detailed in the provided papers, compounds with similar structures have been shown to undergo various chemical transformations. For example, N-1-Naphthyl-3-oxobutanamide can react with arylidinecyanothioacetamide to yield pyridine-2(1H)-thiones, which can further react to form various heterocyclic derivatives . This suggests that the compound of interest may also be amenable to chemical modifications, which could be exploited to optimize its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such heterocyclic compounds are typically influenced by their molecular structure. The presence of multiple aromatic systems and heteroatoms in the compound would likely result in significant lipophilicity, which could affect its solubility and permeability. The basic piperidine moiety may also influence the compound's pKa and, consequently, its ionization state at physiological pH, which is important for its absorption and distribution in biological systems .

科学研究应用

抗分枝杆菌活性:对与所讨论化合物具有结构相似性的咪唑并[1,2-a]吡啶-3-甲酰胺的研究表明,对结核分枝杆菌(MTB)的药物敏感和耐药菌株具有相当大的活性。发现这些化合物具有显着的抗分枝杆菌特性,一些衍生物对 MTB H37Rv 显示出可接受的安全指数 (Lv等人,2017年).

抗病毒剂:已经设计和合成了类似的化合物,特别是2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶,作为潜在的抗鼻病毒剂。这些化合物基于与 Enviroxime 及其类似苯并咪唑的结构,显示了在抗病毒研究领域中的潜力 (Hamdouchi等人,1999年).

癌症研究:合成了带有咪唑并[2,1-b]噻唑骨架的新型化合物,并测试了它们对人癌细胞系的细胞毒性。这项研究表明,某些衍生物是对特定癌细胞系的有效抑制剂,表明它们在癌症治疗中的潜在应用 (Ding等人,2012年).

杀虫剂:对一系列具有生物活性的杂环化合物(包括咪唑并[2,1-b]噻唑衍生物)的研究表明,它们作为杀虫剂对棉叶虫(斜纹夜蛾)具有有效性。这些化合物显示出显着的毒性作用,表明它们在农业害虫控制中的潜在用途 (Soliman等人,2020年).

抗结核剂:对咪唑并[2,1-b]噻唑-5-甲酰胺的研究揭示了它们有效的抗结核活性。这些化合物对复制和耐药的结核分枝杆菌菌株表现出纳摩尔效力,表明它们作为有效抗结核剂的潜力 (Moraski等人,2016年).

属性

IUPAC Name |

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6OS/c1-15-7-8-20(26-25-15)27-9-3-5-17(13-27)21(29)23-18-6-2-4-16(12-18)19-14-28-10-11-30-22(28)24-19/h2,4,6-8,10-12,14,17H,3,5,9,13H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDRQIDEGSEHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

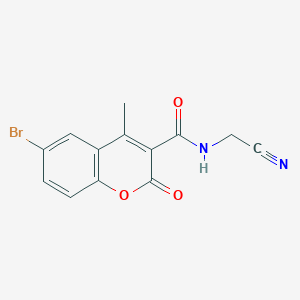

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

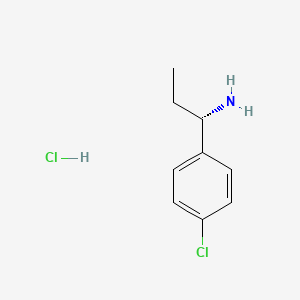

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

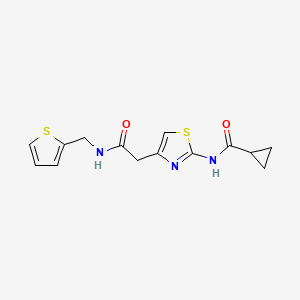

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B3003793.png)

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)